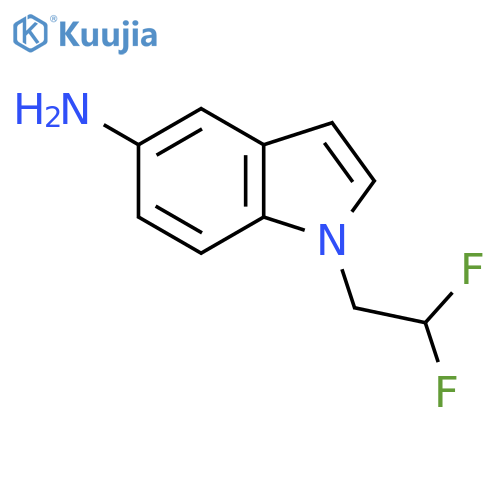

Cas no 1184193-90-5 (1-(2,2-Difluoroethyl)-1h-indol-5-amine)

1184193-90-5 structure

商品名:1-(2,2-Difluoroethyl)-1h-indol-5-amine

1-(2,2-Difluoroethyl)-1h-indol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-DIFLUOROETHYL)-1H-INDOL-5-AMINE

- 1184193-90-5

- EN300-1109154

- 1H-Indol-5-amine, 1-(2,2-difluoroethyl)-

- 1-(2,2-Difluoroethyl)-1h-indol-5-amine

-

- インチ: 1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2

- InChIKey: JBFPEIDVDNRLGR-UHFFFAOYSA-N

- ほほえんだ: FC(CN1C=CC2C=C(C=CC1=2)N)F

計算された属性

- せいみつぶんしりょう: 196.08120465g/mol

- どういたいしつりょう: 196.08120465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 31Ų

じっけんとくせい

- 密度みつど: 1.30±0.1 g/cm3(Predicted)

- ふってん: 347.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 4.78±0.10(Predicted)

1-(2,2-Difluoroethyl)-1h-indol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1109154-0.5g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1109154-1g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1109154-0.05g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1109154-10.0g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1109154-2.5g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1109154-5.0g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1109154-5g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1109154-10g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1109154-0.25g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1109154-1.0g |

1-(2,2-difluoroethyl)-1H-indol-5-amine |

1184193-90-5 | 1g |

$1299.0 | 2023-05-26 |

1-(2,2-Difluoroethyl)-1h-indol-5-amine 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1184193-90-5 (1-(2,2-Difluoroethyl)-1h-indol-5-amine) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量